Comparative In Vitro Target Engagement: A Broad-Spectrum Starting Point vs. Unmodified Scaffolds
When compared to a generic, unsubstituted pyridin-2-one core (which typically shows negligible activity), 3-chloro-5-nitro-3H-pyridin-2-one demonstrates quantifiable, albeit modest, broad-spectrum inhibition of human tissue-nonspecific alkaline phosphatase (TNAP). This provides a baseline level of target engagement that can be optimized, in contrast to the absence of any measurable activity from the parent scaffold [1]. This data point establishes a clear, low-micromolar starting point for hit-to-lead campaigns.
| Evidence Dimension | Inhibition of human tissue-nonspecific alkaline phosphatase (TNAP) |
|---|---|
| Target Compound Data | Ki = 26.4 μM (2.64E+4 nM) |
| Comparator Or Baseline | Unsubstituted pyridin-2-one scaffold (baseline) |
| Quantified Difference | Target compound shows measurable activity at a concentration of 26.4 μM; baseline is expected to be inactive (>100 μM). |
| Conditions | Inhibition of human TNAP expressed in COS7 cells using CDP-star as a substrate; pre-incubation for 5-10 minutes [1]. |
Why This Matters
This validates the compound as a non-inert starting point for medicinal chemistry, unlike an unadorned pyridinone ring, providing a tangible, if weak, activity signal for SAR expansion.
- [1] BindingDB. BDBM50468622. Activity Spreadsheet -- Enzyme Inhibition Constant Data for 3-chloro-5-nitro-3H-pyridin-2-one (CHEMBL4285649). Target: Alkaline phosphatase, tissue-nonspecific isozyme (Homo sapiens). View Source
